Amino-PEG4-alcohol: A Comprehensive Technical Guide
Amino-PEG4-alcohol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-alcohol is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and surface modification. Its structure, featuring a primary amine, a terminal hydroxyl group, and a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking molecules and modifying surfaces. This guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for Amino-PEG4-alcohol.
The primary amine group provides a reactive handle for conjugation to carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other electrophilic groups.[1] Concurrently, the terminal hydroxyl group can be further functionalized or used as an attachment point for other molecules.[2] The PEG spacer enhances the aqueous solubility and flexibility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[1]
Core Chemical Properties
The fundamental chemical and physical properties of Amino-PEG4-alcohol are summarized in the table below. This data is essential for designing and executing experimental protocols, ensuring optimal reaction conditions, and proper handling and storage.
| Property | Value |
| Chemical Formula | C₈H₁₉NO₄ |
| Molecular Weight | 193.24 g/mol [] |
| CAS Number | 86770-74-3[2] |
| Appearance | Colorless to yellowish oil[4] |
| Purity | Typically >95%[5] |
| Boiling Point | 301.6 ± 27.0 °C (Predicted)[] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and acetonitrile.[2][6] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[1] Handle with anhydrous solvents to maintain stability.[1] |
| Synonyms | 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, 1-Amino-3,6,9-trioxaundecan-11-ol, H2N-PEG4-OH[1] |
Applications in Research and Drug Development
The unique bifunctional nature of Amino-PEG4-alcohol makes it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it can be used to attach cytotoxic drugs to antibodies, creating ADCs that target cancer cells. The PEG spacer helps to improve the solubility and stability of the ADC.[7]
-
PROTACs (Proteolysis Targeting Chimeras): Amino-PEG4-alcohol serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a PROTAC molecule.[7] This proximity induces the ubiquitination and subsequent degradation of the target protein.[7]
-
Bioconjugation: It is widely used to link biomolecules such as peptides, proteins, and oligonucleotides. The amino group can react with various functional groups, enabling the creation of complex bioconjugates.[1]
-
Surface Modification: The linker can be used to functionalize nanoparticles, hydrogels, and other material surfaces. This modification can improve biocompatibility, reduce non-specific binding, and provide sites for further conjugation.[1]
Experimental Protocols
The following are general protocols for common reactions involving Amino-PEG4-alcohol. Optimization may be required for specific applications.
Amine Coupling with NHS Esters
This protocol describes the reaction of the primary amine of Amino-PEG4-alcohol with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
Amino-PEG4-alcohol
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine (B1666218) buffer)
Procedure:
-
Dissolve the NHS ester-functionalized molecule in the anhydrous solvent immediately before use.
-
Dissolve Amino-PEG4-alcohol in the reaction buffer.
-
Add the NHS ester solution to the Amino-PEG4-alcohol solution. A molar excess of the NHS ester may be required.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.
Amine Coupling with Carboxylic Acids using EDC
This protocol outlines the conjugation of the primary amine of Amino-PEG4-alcohol to a carboxylic acid-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
Amino-PEG4-alcohol
-
Carboxylic acid-containing molecule
-
EDC
-
N-hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Activation Buffer (e.g., MES buffer, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add EDC (and optionally NHS) to the carboxylic acid solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Dissolve Amino-PEG4-alcohol in the coupling buffer.
-
Add the activated carboxylic acid solution to the Amino-PEG4-alcohol solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using appropriate chromatographic techniques.
Visualizations
The following diagrams illustrate the role of Amino-PEG4-alcohol in key applications and experimental workflows.
NHS Ester Conjugation Workflow
Role of Amino-PEG4-alcohol in a PROTAC
References
- 1. Amino-PEG4-alcohol, CAS 86770-74-3 | AxisPharm [axispharm.com]
- 2. Amino-PEG4-alcohol, 86770-74-3 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Amino-PEG4-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medchemexpress.com [medchemexpress.com]
